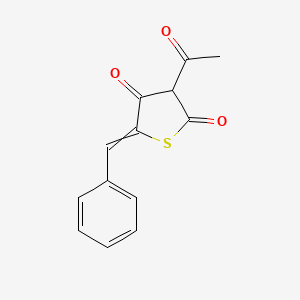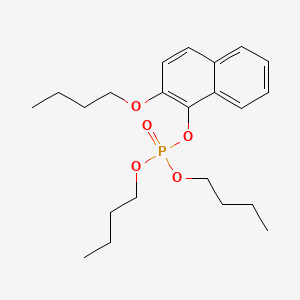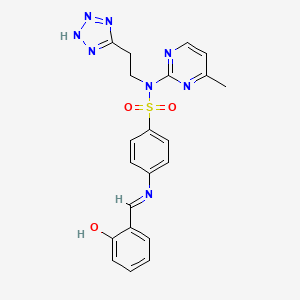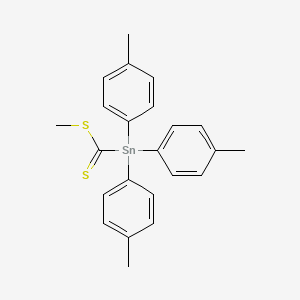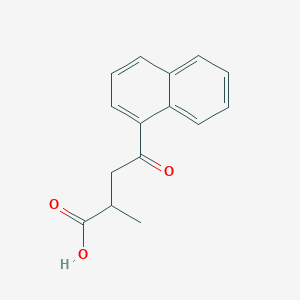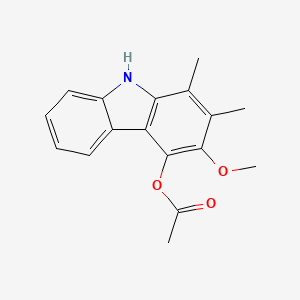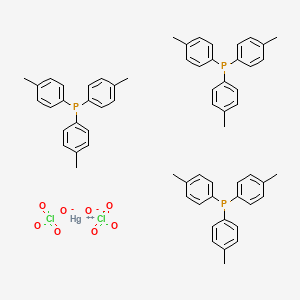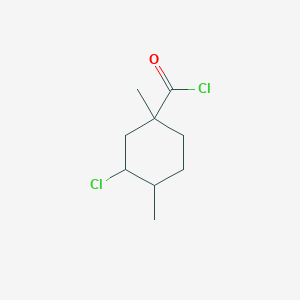
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, two methyl groups, and a carbonyl chloride functional group attached to the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 1,4-dimethylcyclohexane followed by the introduction of the carbonyl chloride group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 1,4-dimethylcyclohexane derivatives with various substituents replacing the chlorine atom.
Reduction Reactions: Products include 1,4-dimethylcyclohexanol or 1,4-dimethylcyclohexanal.
Oxidation Reactions: Products include 1,4-dimethylcyclohexanecarboxylic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The chlorine atom can also participate in substitution reactions, further diversifying the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1,4-dimethylcyclohexane
- 1,4-Dimethylcyclohexane-1-carbonyl chloride
- 3-Bromo-1,4-dimethylcyclohexane-1-carbonyl chloride
Uniqueness
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
77979-32-9 |
|---|---|
Fórmula molecular |
C9H14Cl2O |
Peso molecular |
209.11 g/mol |
Nombre IUPAC |
3-chloro-1,4-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H14Cl2O/c1-6-3-4-9(2,8(11)12)5-7(6)10/h6-7H,3-5H2,1-2H3 |
Clave InChI |
XYYNGMMBOCCNSV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1Cl)(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


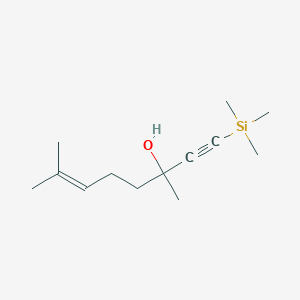
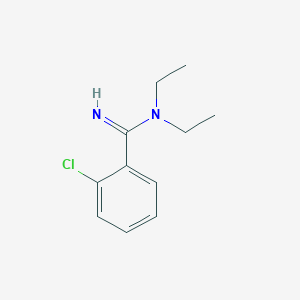
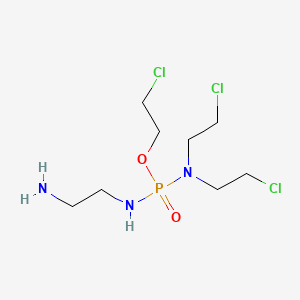

![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)
